molecular formula C8H13N3O2S B12867157 4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide

4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide

Cat. No.: B12867157
M. Wt: 215.28 g/mol
InChI Key: BRYFNGTVIIIZQL-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide is a heterocyclic compound that features a pyrazole ring fused with a thiomorpholine ring, which is further oxidized to a 1,1-dioxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide typically involves the reaction of a pyrazole derivative with a thiomorpholine precursor. One common method includes the use of a pyrazole-3-carboxaldehyde, which undergoes a condensation reaction with thiomorpholine in the presence of an oxidizing agent to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the thiomorpholine ring.

    Reduction: Reduction reactions can potentially reduce the 1,1-dioxide to a sulfide.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thiomorpholine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole share the pyrazole core structure.

    Thiomorpholine derivatives: Compounds such as thiomorpholine-3,5-dione share the thiomorpholine ring structure.

Uniqueness

4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide is unique due to the combination of the pyrazole and thiomorpholine rings, along with the oxidation to a 1,1-dioxide.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

4-(1H-pyrazol-5-ylmethyl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C8H13N3O2S/c12-14(13)5-3-11(4-6-14)7-8-1-2-9-10-8/h1-2H,3-7H2,(H,9,10)

InChI Key

BRYFNGTVIIIZQL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=NN2

Origin of Product

United States

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